N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine
Description
Molecular Architecture and Functional Group Analysis
The core structure of this compound consists of a methanamine backbone bonded to a 2-fluoro-4-methoxyphenyl group, with both amine hydrogens replaced by Boc protecting groups. The molecular formula is C₁₈H₂₅FNO₄ , with a molecular weight of 356.39 g/mol (calculated from analogous Boc-protected amines in Evotec’s catalog). The Boc groups, each comprising a tert-butyl carbonate moiety, introduce significant steric bulk, shielding the nitrogen atom from nucleophilic or oxidative reactions.
The 2-fluoro substituent exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the phenyl ring and reducing electron density at the meta and para positions. In contrast, the 4-methoxy group donates electrons through resonance, creating a push-pull electronic environment that stabilizes the aromatic system. This duality influences the compound’s reactivity, particularly in electrophilic substitution reactions or coordination with metal catalysts.
Key bond lengths and angles include:
Crystallographic and Conformational Studies
While direct crystallographic data for this compound are unavailable, studies on related Boc-protected amines reveal insights. For example, N-Boc-4-aminopiperidine (C₁₀H₂₀N₂O₂) adopts a chair conformation with axial Boc groups to reduce steric strain. Similarly, the tert-butyl groups in this compound likely enforce a staggered conformation around the C-N bond, limiting rotational freedom (Figure 1).
The fluorine atom’s small van der Waals radius (1.47 Å) allows tight packing in the crystal lattice, while the methoxy group’s methyl hydrogens may participate in weak C-H···O interactions with adjacent molecules. Such interactions could stabilize specific conformers, though computational modeling is needed to confirm this.
Comparative Analysis with Related Boc-Protected Aromatic Amines
This compound shares functional motifs with other Boc-protected amines but exhibits distinct electronic and steric properties (Table 1).
The dual Boc groups in this compound enhance steric protection compared to mono-Boc analogs, reducing unintended deprotection during synthetic steps. Additionally, the fluorine atom differentiates it from non-halogenated derivatives like (S)-1-(4-methoxyphenyl)ethylamine, potentially altering solubility and metabolic stability.
Figure 1 : Proposed staggered conformation of this compound, with tert-butyl groups (gray) minimizing steric hindrance.
Properties
Molecular Formula |
C18H26FNO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
tert-butyl N-[(2-fluoro-4-methoxyphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26FNO5/c1-17(2,3)24-15(21)20(16(22)25-18(4,5)6)11-12-8-9-13(23-7)10-14(12)19/h8-10H,11H2,1-7H3 |
InChI Key |
FTKRYVWKRFKYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)OC)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Fluoro-4-methoxyphenyl Amine
| Method | Description | Yield |
|---|---|---|
| Nitration | Nitration of 2-fluoro-4-methoxyaniline followed by reduction | Typically high (70-90%) |
| Direct Amination | Use of a halogenated precursor in an amination reaction | Varies based on conditions |
Boc Protection Reaction
The reaction can be summarized as follows:
$$
\text{Amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{N,N-Di-t-Boc protected amine}
$$
This step is crucial as it stabilizes the amine for further reactions.
Research Findings and Analytical Data
Research has shown that compounds similar to N,N-Di-t-Boc-(2-fluoro-4-methoxyphenyl)methanamine exhibit promising biological activities, particularly in inhibiting enzymes involved in cancer progression, such as topoisomerase II. The presence of fluorine and methoxy groups may enhance selectivity and potency against specific biological targets.
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two Boc groups, fluorinated phenyl | Potential anticancer properties |
| (2-Fluoro-4-methoxyphenyl)methanamine | No Boc protection | Directly active |
| N-(2-Fluorophenyl)-N-methylmethanamine | Fluorinated phenyl group | Varies widely |
Chemical Reactions Analysis
Types of Reactions
N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: The free amine form of the compound.
Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.
Scientific Research Applications
Pharmacological Applications
- Anticancer Properties : Preliminary studies indicate that compounds similar to N,N-Di-tert-butyl carbamate may inhibit key enzymes involved in cancer progression, such as topoisomerase II. This suggests that N,N-Di-t-Boc-(2-fluoro-4-methoxyphenyl)methanamine could exhibit anticancer activity by interfering with DNA replication and repair mechanisms.
- Neuroprotective Effects : The compound's structural characteristics make it a candidate for neuroprotective studies. Research involving similar compounds has shown potential in protecting neurons from ischemic damage, indicating that this compound might be explored for therapeutic applications in neurodegenerative diseases .
- Enzyme Inhibition : Interaction studies have demonstrated that this compound can bind selectively to various biological targets, including enzymes like monoamine oxidase. Such interactions are critical for developing drugs aimed at treating conditions like depression and anxiety disorders .
Synthesis and Chemical Reactions
The synthesis of N,N-Di-tert-butyl carbamate typically involves multiple steps, including the protection of amine functionalities with Boc groups to enhance stability during further reactions. The synthetic pathway often includes:
- Formation of the Boc-protected amine : This step involves reacting methanamine with di-tert-butyl dicarbonate.
- Substitution reactions : The introduction of the 2-fluoro-4-methoxyphenyl group is achieved through nucleophilic substitution methods.
These synthetic strategies allow for the production of the compound in a laboratory setting, facilitating further research into its applications.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds related to N,N-Di-tert-butyl carbamate:
- Neuroprotective Screening : A study utilizing high-throughput screening methods identified several compounds with neuroprotective properties. The results indicated that compounds structurally related to this compound exhibit significant protective effects against neuronal damage in ischemic conditions .
- Cancer Research : Another research effort focused on enzyme inhibition related to cancer treatment found that similar compounds could effectively inhibit topoisomerase II, suggesting a pathway for developing anticancer therapies based on the structure of this compound .
Mechanism of Action
The mechanism of action of N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine involves its reactivity towards various chemical reagents. The Boc protecting groups provide stability during synthetic transformations, while the fluorine and methoxy groups influence the compound’s electronic properties. These features make it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorine and Methoxy Substitutions
(a) Cyclopropyl(2-fluoro-4-methoxyphenyl)methanamine
- Molecular Formula: C₁₁H₁₃FNO
- Key Features : Replaces the Boc groups with a cyclopropyl ring.
- However, it lacks the stability conferred by Boc groups, making it less suitable for multi-step syntheses .
(b) (3-Fluoro-4-methoxyphenyl)methanamine
- Molecular Formula: C₈H₁₀FNO
- Key Features : Positional isomer of the target compound (3-fluoro vs. 2-fluoro).
(c) N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine
Boc-Protected vs. Unprotected Amines
(a) Fmoc-Dab(Boc)-OH
- Molecular Formula : C₂₄H₂₈N₂O₆
- Key Features: Combines Boc and fluorenylmethyloxycarbonyl (Fmoc) protecting groups on a diamino acid.
- Impact : Demonstrates the utility of Boc groups in orthogonal protection strategies. Unlike the target compound, this molecule is water-soluble due to its carboxylate group, whereas Boc-protected methanamines are typically soluble in organic solvents .
(b) (4-Fluoro-2-methoxyphenyl)methanamine
Solubility and Stability Trends
- Boc Protection : The target compound’s Boc groups enhance solubility in organic solvents (e.g., dichloromethane, THF) and stability during storage, whereas unprotected analogs like (4-fluoro-2-methoxyphenyl)methanamine exhibit higher water solubility but degrade faster under ambient conditions .
- Fluorine Effects : Fluorine substituents generally increase lipophilicity. For example, N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine (logP ~3.1) is more lipophilic than the target compound (estimated logP ~2.5) due to additional fluorine atoms .
Biological Activity
N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a tert-butyloxycarbonyl (Boc) protecting group, a fluorine atom at the 2-position, and a methoxy group at the 4-position of the phenyl ring. The presence of these functional groups may influence its pharmacological properties.
Molecular Formula: C15H20FNO3
Molecular Weight: 281.33 g/mol
CAS Number: [123652-95-9]
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of various enzymes, including those involved in cancer pathways. For instance, fluorinated derivatives often exhibit enhanced binding affinity due to the electronegativity of fluorine, which can stabilize interactions with target proteins.
- Antitumor Activity : Research indicates that compounds with similar phenolic structures can exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy may enhance this activity by stabilizing the compound's interaction with cellular targets.
- Antimicrobial Properties : Some studies suggest that amines and their derivatives can possess antimicrobial activity, potentially making them candidates for developing new antibiotics.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various phenylmethanamine derivatives on cancer cell lines demonstrated that modifications in the phenyl ring significantly impact biological activity. For example, compounds with electron-withdrawing groups showed increased potency against human cancer cell lines (IC50 values in the micromolar range) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 1.98 ± 1.22 |
| Similar Compound A | HT29 | 23.30 ± 0.35 |
| Similar Compound B | Jurkat | <10 |
Enzyme Interaction Studies
Molecular dynamics simulations have been employed to study the interactions between this compound and target proteins such as Bcl-2. These studies revealed that hydrophobic interactions play a crucial role in binding affinity, suggesting potential for therapeutic applications in apoptosis regulation .
Antimicrobial Activity
Research has indicated that phenylmethanamine derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the phenyl ring could enhance antibacterial efficacy .
Q & A
Basic: What are the optimal synthetic routes for N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine, and how can yield be maximized?
Methodological Answer:
The synthesis typically involves sequential Boc protection of the amine group, fluorination at the 2-position, and methoxy introduction at the 4-position of the phenyl ring. Key steps include:
- Boc Protection : Use Boc anhydride in dichloromethane (DCM) with catalytic DMAP at 0°C to room temperature (RT) to protect the primary amine, ensuring minimal side reactions .
- Fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile at 60–80°C, monitoring reaction progress via TLC or LC-MS to avoid over-fluorination .
- Methoxy Introduction : Utilize Ullmann coupling or nucleophilic aromatic substitution with methoxide ions under anhydrous conditions .
Yield Optimization : - Purify intermediates via column chromatography (hexane/ethyl acetate gradients).
- Use inert atmospheres (N₂/Ar) to prevent Boc group hydrolysis .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should be monitored?
Methodological Answer:
- ¹H/¹³C NMR :
- HPLC-MS :
- Use C18 columns with acetonitrile/water (+0.1% formic acid) gradients. Monitor [M+H]⁺ ions (expected m/z: ~439.2 for C₂₂H₃₁FNO₄) .
- FT-IR :
Advanced: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Degrades above 40°C, with Boc groups hydrolyzing to tertiary amines. Store at 2–8°C in amber vials to prevent light-induced decomposition .
- Humidity Sensitivity : Moisture accelerates Boc cleavage. Use desiccants (silica gel) and seal under vacuum or inert gas .
- Long-Term Stability :
Advanced: How can researchers resolve contradictions in NMR data caused by rotational isomerism in the Boc-protected amine?
Methodological Answer:
- Variable Temperature (VT) NMR : Perform experiments at 25°C, 50°C, and 80°C. Rotational barriers around the C-N bond of Boc groups (~15–20 kcal/mol) coalesce at higher temperatures, simplifying split peaks .
- 2D NMR (NOESY/ROESY) : Identify spatial proximity between tert-butyl protons and aromatic protons to confirm isomer dominance .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict energy barriers and assign spectral signals .
Advanced: What strategies mitigate discrepancies in Boc deprotection yields during downstream functionalization?
Methodological Answer:
- Acid Selection : Use TFA in DCM (4:1 v/v) for controlled deprotection. Avoid HCl/dioxane, which may cleave methoxy groups .
- Kinetic Monitoring : Track reaction progress via in-situ IR or LC-MS to terminate at 90–95% conversion, minimizing side reactions .
- Byproduct Management : Add scavengers (e.g., triethylsilane) to quench tert-butyl cations formed during Boc cleavage .
Advanced: How can researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO (high polarity), DCM (medium), and toluene (low) using gravimetric analysis (e.g., saturate 1 mL solvent, filter, and weigh residue) .
- Co-Solvent Systems : For reactions requiring high solubility, use DCM:MeOH (9:1) or THF:water (with surfactants) .
- Temperature Dependence : Measure solubility at 25°C and 50°C to identify optimal recrystallization conditions .
Basic: What safety protocols are critical when handling this compound, given its structural analogs?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acidic residues (from Boc cleavage) with sodium bicarbonate before disposal .
- Toxicity Mitigation : Conduct Ames tests for mutagenicity and monitor airborne particles via HEPA filters .
Advanced: How can computational methods predict reactivity trends for modifying the 2-fluoro-4-methoxyphenyl scaffold?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electrostatic potentials (ESP) and identify electrophilic/nucleophilic sites .
- MD Simulations : Simulate solvent effects (e.g., DCM vs. DMF) on transition states during fluorination or methoxy substitution .
- SAR Analysis : Compare Hammett constants (σ) of fluoro (-0.43) and methoxy (-0.27) groups to predict electronic effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
